

Spectroscopic Analysis of 4-Hydrazinobenzoic Acid Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydrazinobenzoic acid
hydrochloride

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This technical guide offers a comprehensive overview of the spectroscopic data for **4-Hydrazinobenzoic acid hydrochloride** (CAS: 24589-77-3), a significant intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] The document is intended for researchers, scientists, and professionals in drug development, providing key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Chemical Structure and Properties:

- Molecular Formula: $C_7H_9ClN_2O_2$ [3]
- Molecular Weight: 188.61 g/mol [2][4][5][6]
- Appearance: White to pale cream or brown crystalline powder.[3][4]
- Melting Point: Approximately 253 °C (with decomposition).[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure. The data presented below is for the free base, 4-Hydrazinobenzoic acid, in deuterated dimethyl sulfoxide (DMSO- d_6). The spectrum of the hydrochloride salt is expected to be similar, though protons on the heteroatoms (N and O) will be broader and may exhibit shifts due to protonation and exchange.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum was acquired on a 400 MHz instrument.^[7] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.5 (broad)	Singlet	1H	Carboxylic Acid (-COOH)
~7.70	Doublet	2H	Aromatic protons (ortho to -COOH)
~6.77	Doublet	2H	Aromatic protons (ortho to -NHNH ₂)
~5.9 (broad)	Singlet	1H	Hydrazinyl proton (-NH-)
~4.2 (broad)	Singlet	2H	Hydrazinyl protons (-NH ₂)

Table 1: ¹H NMR data for 4-Hydrazinobenzoic acid in DMSO-d₆. Broad signals for exchangeable protons are characteristic.^[7]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum is typically acquired with proton decoupling.

Chemical Shift (ppm)	Assignment
~167	Carboxylic Acid Carbon (-COOH)
~152	Aromatic Carbon (ipso-, attached to -NHNH ₂)
~131	Aromatic Carbon (-CH, ortho to -COOH)
~120	Aromatic Carbon (ipso-, attached to -COOH)
~112	Aromatic Carbon (-CH, ortho to -NHNH ₂)

Table 2: Expected ¹³C NMR chemical shift ranges for 4-Hydrazinobenzoic acid.

Experimental Protocol: NMR Spectroscopy

- Instrumentation: NMR spectra were recorded on a Bruker Avance-400 instrument, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[7]
- Sample Preparation: A sample of approximately 10-20 mg of 4-Hydrazinobenzoic acid was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[7] Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.[7]
- Data Acquisition: Standard pulse sequences were utilized for ¹H NMR acquisition. The ¹³C NMR spectrum was acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data indicates characteristic absorption bands corresponding to the key functional groups of 4-Hydrazinobenzoic acid.

Wavenumber (cm ⁻¹)	Bond	Functional Group
3400-2400 (broad)	O-H stretch	Carboxylic Acid
3350-3250	N-H stretch	Hydrazine
~1700-1680	C=O stretch	Carboxylic Acid
~1600-1450	C=C stretch	Aromatic Ring
~1300-1200	C-O stretch	Carboxylic Acid
~1250	C-N stretch	Aryl Amine

Table 3: Characteristic IR absorption bands for 4-Hydrazinobenzoic acid.

Experimental Protocol: IR Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer was used.
- **Sample Preparation:** The spectrum can be obtained using a mull technique, where the solid sample is ground with an oil (e.g., Nujol) to form a paste, which is then pressed between salt plates (e.g., KBr or NaCl).[8] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly against a crystal.[8]
- **Data Acquisition:** The sample is scanned with infrared radiation, and the absorbance is recorded as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented corresponds to the free base, which has a molecular weight of 152.15 g/mol .[7][9]

m/z	Assignment
152	Molecular Ion $[M]^+$
135	$[M - NH_3]^+$
107	$[M - COOH - H]^+$

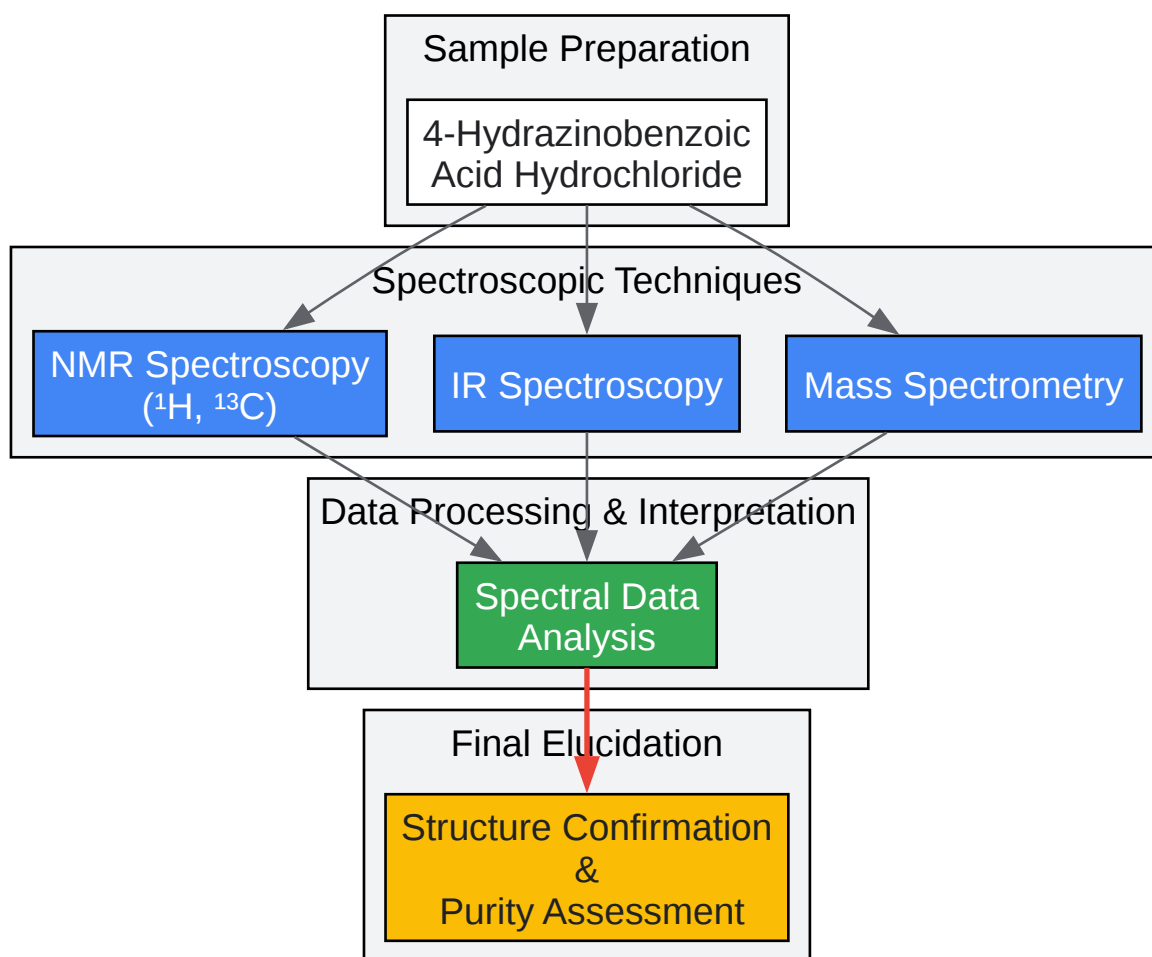
Table 4: Mass spectrometry data for 4-Hydrazinobenzoic acid.[\[8\]](#)[\[10\]](#)

Experimental Protocol: Mass Spectrometry

- **Instrumentation:** A mass spectrometer, such as a quadrupole ion-trap instrument equipped with an electrospray ionization (ESI) source, can be used.[\[11\]](#) Gas chromatography-mass spectrometry (GC-MS) is also a cited method.[\[8\]](#)
- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water with a modifier like formic acid for LC-MS analysis.[\[12\]](#)
- **Data Acquisition (ESI):** The sample solution is introduced into the ESI source. Typical conditions may include a capillary temperature of 325°C, a source voltage of 5.0 kV, and nitrogen as the sheath and auxiliary gas.[\[11\]](#) The mass analyzer scans a specified m/z range to detect the ions.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **4-Hydrazinobenzoic acid hydrochloride**.



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Caption: Workflow for Spectroscopic Analysis.

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